Lefamulin

Description

Properties

Key on ui mechanism of action |

Lefamulin inhibits prokaryotic ribosomal protein synthesis via its binding to the peptidyl transferase center (PTC) of the ribosomal bacterial 50S subunit. It inhibits protein translation through binding to both the A and P sites of the PTC via four hydrogen bonds, resulting in the interruption of peptide bond formation. Lefamulin's tricyclic mutilin core is the common moiety for binding of all members of its drug class, the pleuromutilins. Although the tricyclic motilin core doesn’t form any hydrogen bonds with the PTC nucleotides, it is stabilized or anchored by hydrophobic and Van der Waals interactions. Lefamulin exerts a selective inhibition of protein translation in eukaryotes, however, does not affect ribosomal translation of eukaryotes. Lefamulin demonstrates a unique induced-fit type of action that closes the binding pocket within a ribosome, conferring close contact of the drug to its target, therefore improving therapeutic efficacy. Because of its mechanism of action that differs from that of other antimicrobials, cross-resistance to other antibiotic classes is less likely. |

|---|---|

CAS No. |

1061337-51-6 |

Molecular Formula |

C28H45NO5S |

Molecular Weight |

507.7 g/mol |

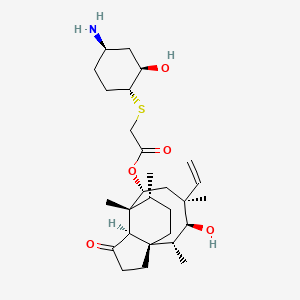

IUPAC Name |

[(1S,2R,3S,4S,6R,7R,8R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(1R,2R,4R)-4-amino-2-hydroxycyclohexyl]sulfanylacetate |

InChI |

InChI=1S/C28H45NO5S/c1-6-26(4)14-22(34-23(32)15-35-21-8-7-18(29)13-20(21)31)27(5)16(2)9-11-28(17(3)25(26)33)12-10-19(30)24(27)28/h6,16-18,20-22,24-25,31,33H,1,7-15,29H2,2-5H3/t16?,17-,18+,20+,21+,22+,24-,25-,26+,27-,28-/m0/s1 |

InChI Key |

KPVIXBKIJXZQJX-CSOZIWFHSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@](C[C@H]([C@]2([C@H]3[C@@]1(CCC2C)CCC3=O)C)OC(=O)CS[C@@H]4CC[C@H](C[C@H]4O)N)(C)C=C)O |

Canonical SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CCC(CC4O)N)C |

Appearance |

Solid powder |

boiling_point |

618.6±55.0 |

Pictograms |

Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BC-3781; BC 3781; BC3781; Lefamulin; Xenleta |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Lefamulin on the Bacterial Ribosome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the molecular mechanism by which lefamulin, a first-in-class pleuromutilin antibiotic, inhibits bacterial protein synthesis. It details the antibiotic's interaction with the bacterial ribosome, presents quantitative data on its efficacy, outlines key experimental methodologies, and provides visual representations of the core processes.

Core Mechanism: Inhibition of the Peptidyl Transferase Center

Lefamulin exerts its bacteriostatic effect by targeting the bacterial 50S ribosomal subunit, a critical component of the protein synthesis machinery.[1][2][3] Its mechanism is distinct from many other ribosome-targeting antibiotics, which contributes to its low potential for cross-resistance.[4][5][6]

Binding Site and Molecular Interactions

Lefamulin binds to the peptidyl transferase center (PTC) of the 50S subunit, a highly conserved region responsible for catalyzing peptide bond formation.[1][4][5][7] The binding site is located at the intersection of the aminoacyl (A) and peptidyl (P) sites, where transfer RNA (tRNA) molecules normally bind.[7][8][9]

The binding is characterized by a dual-site interaction:

-

Tricyclic Mutilin Core: This core structure is essential for antimicrobial activity and binds within a hydrophobic pocket of the 23S rRNA near the A-site.[4][10] It is anchored by hydrophobic and van der Waals interactions.[7][10]

-

C14 Side Chain: A 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate side chain extends from the mutilin core into the P-site.[4][8] This extension is crucial for the potent inhibitory effect and the unique binding mode.

Structural studies have revealed that lefamulin forms multiple hydrogen bonds with key nucleotides of the 23S rRNA, further stabilizing its position within the PTC.[5][7][10][11] This precise positioning physically obstructs the correct placement of the 3'-CCA ends of tRNA molecules in both the A and P sites.[6][8][9]

The "Induced Fit" Model and Inhibition of Peptidyl Transfer

Lefamulin's interaction with the ribosome is best described by an "induced fit" mechanism.[4][5][7] Upon binding, lefamulin causes a conformational change in the PTC nucleotides, which shift to tighten the binding pocket around the drug molecule.[5] This tight binding sterically prevents the accommodation of tRNA, thereby inhibiting peptide bond formation and halting protein elongation.[1][7][10][12] Once the elongation process has begun, lefamulin is considered ineffective.[10][12]

Figure 1: Logical flow of lefamulin's mechanism of action on the 50S ribosome.

Quantitative Data on Lefamulin Activity

Lefamulin's potent activity is demonstrated by its low minimum inhibitory concentrations (MIC) against a wide range of pathogens and its effective inhibition of in vitro protein synthesis.

In Vitro Antibacterial Activity

The following table summarizes the MIC values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of clinical isolates for key community-acquired bacterial pneumonia (CABP) pathogens.

| Pathogen | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Streptococcus pneumoniae | 822 | 0.12 | 0.25 | [13] |

| Penicillin-Resistant S. pneumoniae | - | 0.125 | 0.125 | [9][14] |

| Staphylococcus aureus (all) | 1273 | 0.06 | 0.12 | [15] |

| Methicillin-Resistant S. aureus (MRSA) | 402 | 0.06 | 0.12 | [15] |

| Haemophilus influenzae | - | 0.5 - 1 | 1 | [9][14] |

| Moraxella catarrhalis | - | 0.25 | 0.25 | [14] |

| Mycoplasma pneumoniae | - | 0.03 | 0.03 | [14] |

Table 1: Summary of Lefamulin In Vitro Activity (MIC₅₀/₉₀) Against Key Respiratory Pathogens.

In Vitro Translation Inhibition

Lefamulin's direct impact on ribosomal function is quantified by its 50% inhibitory concentration (IC₅₀) in cell-free translation assays.

| Assay System | Antibiotic | IC₅₀ (µg/mL) | Reference |

| S. aureus cell-free transcription-translation | Lefamulin | 0.02 | [16] |

| S. aureus cell-free transcription-translation | Tiamulin | 0.10 | [16] |

Table 2: Inhibition of S. aureus In Vitro Translation.

Key Experimental Protocols

The elucidation of lefamulin's mechanism of action relies on several key experimental techniques. The following sections provide generalized protocols for these core methodologies.

Ribosome Purification via Sucrose Density Gradient Centrifugation

This protocol outlines the isolation of 70S ribosomes from bacterial cultures, a prerequisite for in vitro binding and translation assays.

-

Cell Culture and Harvest: Grow bacterial cells (e.g., S. aureus, E. coli) to mid-log phase. Harvest cells by centrifugation at 4°C.

-

Lysis: Resuspend the cell pellet in a lysis buffer containing lysozyme and DNase I. Lyse cells via freeze-thaw cycles or French press.

-

Clarification: Centrifuge the lysate at high speed (e.g., 30,000 x g) to pellet cellular debris.

-

Crude Ribosome Pelleting: Transfer the supernatant to ultracentrifuge tubes and pellet crude ribosomes by ultracentrifugation (e.g., >100,000 x g).

-

Sucrose Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-40%) in a suitable buffer (e.g., Tris-HCl, MgCl₂, KCl).

-

Separation: Carefully layer the resuspended crude ribosome pellet onto the sucrose gradient. Centrifuge in a swinging-bucket rotor (e.g., SW40Ti) for several hours at high speed.

-

Fractionation and Collection: Fractionate the gradient while monitoring absorbance at 260 nm. Collect the fractions corresponding to the 70S ribosome peak.

-

Concentration: Concentrate the purified 70S ribosomes using ultracentrifugation and resuspend in a storage buffer.

Figure 2: Experimental workflow for bacterial ribosome purification.

In Vitro Transcription-Translation (IVTT) Inhibition Assay

This assay measures the inhibitory effect of a compound on protein synthesis in a cell-free system.

-

System Preparation: Utilize a commercial or lab-prepared bacterial IVTT kit (e.g., from S. aureus or E. coli), which contains cell extract with ribosomes, tRNAs, amino acids, and energy sources.

-

Reporter DNA: Use a plasmid DNA template encoding a reporter protein, such as luciferase or β-galactosidase, under the control of a bacterial promoter.

-

Compound Preparation: Prepare serial dilutions of lefamulin in a suitable solvent (e.g., DMSO).

-

Reaction Setup: In a microplate, combine the IVTT extract, reporter DNA, and varying concentrations of lefamulin. Include a no-drug control (vehicle only) and a no-DNA control (background).

-

Incubation: Incubate the reaction plate at the optimal temperature (e.g., 37°C) for a set period (e.g., 1-2 hours) to allow for transcription and translation.

-

Signal Detection: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase). Measure the resulting signal (luminescence or absorbance) using a plate reader.

-

Data Analysis: Subtract the background signal from all wells. Normalize the data to the no-drug control (100% activity). Plot the percent activity against the logarithm of lefamulin concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cryo-Electron Microscopy (Cryo-EM) Structural Analysis

Cryo-EM is a powerful technique used to determine the high-resolution structure of the ribosome-lefamulin complex.[17][18][19]

-

Complex Formation: Incubate purified 70S ribosomes with a molar excess of lefamulin to ensure saturation of the binding site.

-

Grid Preparation: Apply a small volume of the ribosome-lefamulin complex solution to an EM grid. Plunge-freeze the grid in liquid ethane to vitrify the sample, preserving the complex in a near-native state.

-

Data Collection: Load the frozen grid into a transmission electron microscope (TEM) equipped with a direct electron detector. Collect thousands of images (micrographs) of the randomly oriented particles at cryogenic temperatures.

-

Image Processing:

-

Motion Correction: Correct for beam-induced sample movement.

-

Particle Picking: Computationally identify and extract individual ribosome particle images from the micrographs.

-

2D Classification: Classify the particle images into distinct views to remove noise and low-quality particles.

-

3D Reconstruction: Generate an initial 3D model and refine it iteratively using the 2D class averages to achieve a high-resolution 3D map of the ribosome-lefamulin complex.

-

-

Model Building and Analysis: Fit atomic models of the ribosome and lefamulin into the final cryo-EM density map. Analyze the structure to identify specific molecular interactions, hydrogen bonds, and conformational changes.

Figure 3: High-level workflow for cryo-EM analysis of a ribosome-ligand complex.

References

- 1. Lefamulin: Review of a Promising Novel Pleuromutilin Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and Safety of Intravenous-to-oral Lefamulin, a Pleuromutilin Antibiotic, for the Treatment of Community-acquired Bacterial Pneumonia: The Phase III Lefamulin Evaluation Against Pneumonia (LEAP 1) Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lefamulin: A Novel Oral and Intravenous Pleuromutilin for the Treatment of Community-Acquired Bacterial Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Lefamulin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Pharmacokinetic, Pharmacokinetic/Pharmacodynamic, and Safety Investigations of Lefamulin in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro Activity of Lefamulin Against the Common Respiratory Pathogens Isolated From Mainland China During 2017–2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical Utility of Lefamulin: If Not Now, When? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Lefamulin: a New Hope in the Field of Community-Acquired Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Activity of Lefamulin Tested against Streptococcus pneumoniae with Defined Serotypes, Including Multidrug-Resistant Isolates Causing Lower Respiratory Tract Infections in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | In vitro Activity of Lefamulin Against the Common Respiratory Pathogens Isolated From Mainland China During 2017–2019 [frontiersin.org]

- 15. In Vitro Activity of Lefamulin against S. aureus Collected Worldwide from Hospitalized Patients with Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cryo-EM structure of the ribosome functional complex of the human pathogen Staphylococcus aureus at 3.2 Å resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cryo-electron microscopy of ribosomal complexes in cotranslational folding, targeting, and translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Renaissance of a Fungal Treasure: A Technical Guide to Pleuromutilin Antibiotics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, development, and core scientific principles of pleuromutilin class antibiotics. From their fungal origins to the latest clinical advancements, this document provides a comprehensive overview for professionals in the field of antimicrobial research and development. It details their unique mechanism of action, the evolution of resistance, and the experimental methodologies crucial for their evaluation.

Discovery and Development: A Journey from Mycology to Medicine

The story of pleuromutilin antibiotics begins in the 1950s with the isolation of the parent compound, pleuromutilin, from the fungus Pleurotus mutilus (now known as Clitopilus scyphoides)[1]. Initial interest in this class of diterpenoid antibiotics was limited. However, the rise of antimicrobial resistance has spurred a resurgence in their development, leading to the creation of several semi-synthetic derivatives with significant clinical and veterinary applications[1][2].

The first pleuromutilin antibiotic to be commercialized was tiamulin, introduced for veterinary use in 1979, followed by valnemulin in 1999[3][4]. It wasn't until 2007 that the first pleuromutilin, retapamulin, was approved for topical human use[3][4]. The most recent and significant advancement is the development of lefamulin, the first systemic pleuromutilin antibiotic approved for both intravenous and oral administration in humans for the treatment of community-acquired bacterial pneumonia[1][5][6][7].

Key milestones in the development of pleuromutilin antibiotics include:

-

1951: Discovery of pleuromutilin from Pleurotus mutilus[5][8].

-

2007: Retapamulin, a topical antibiotic, approved for human use[3][4].

-

2019: Lefamulin, a systemic antibiotic, approved for human use[9].

Mechanism of Action: A Unique Approach to Protein Synthesis Inhibition

Pleuromutilin antibiotics exhibit a unique mode of action, targeting the bacterial ribosome to inhibit protein synthesis[4][8]. They bind to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, a site crucial for peptide bond formation[1][4][9]. This binding interaction sterically hinders the correct positioning of the acceptor (A-site) and donor (P-site) tRNAs, thereby preventing the formation of peptide bonds and halting protein elongation[1][4].

The binding of pleuromutilins to the ribosome is characterized by an "induced fit" mechanism, where the binding of the drug molecule causes a conformational change in the ribosome, tightening the binding pocket around the antibiotic[7]. This unique interaction contributes to their potency and low rates of cross-resistance with other classes of ribosome-targeting antibiotics[1].

Antibacterial Spectrum and Efficacy

Pleuromutilin antibiotics are primarily active against Gram-positive bacteria, including multi-drug resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA)[9][10]. They also show activity against some Gram-negative bacteria and atypical pathogens like Mycoplasma pneumoniae and Chlamydia pneumoniae[1][5].

Table 1: In Vitro Activity of Pleuromutilin Derivatives (MIC in µg/mL)

| Organism | Tiamulin | Valnemulin | Retapamulin | Lefamulin |

| Staphylococcus aureus (MSSA) | 0.12-1 | 0.06-0.5 | 0.03-0.12 | 0.06-0.25 |

| Staphylococcus aureus (MRSA) | 0.25-2 | 0.12-1 | 0.06-0.25 | 0.12-0.5 |

| Streptococcus pneumoniae | 0.06-0.5 | 0.03-0.25 | 0.03-0.12 | 0.06-0.25 |

| Streptococcus pyogenes | 0.03-0.25 | 0.015-0.12 | ≤0.008-0.06 | ≤0.008-0.06 |

| Haemophilus influenzae | 1-8 | 0.5-4 | 0.12-1 | 0.25-1 |

| Mycoplasma pneumoniae | ≤0.008-0.03 | ≤0.008-0.015 | ≤0.008 | ≤0.008 |

Note: MIC values are ranges compiled from various studies and may vary depending on the specific strain and testing methodology.

Pharmacokinetics

The pharmacokinetic profiles of pleuromutilin derivatives have been a key focus of their development, particularly for systemic use. Lefamulin, the first systemic pleuromutilin, exhibits favorable pharmacokinetic properties that allow for both intravenous and oral administration.

Table 2: Pharmacokinetic Parameters of Lefamulin

| Parameter | Intravenous (150 mg) | Oral (600 mg) |

| Bioavailability | N/A | ~25%[5] |

| Tmax (hours) | End of infusion | 0.88 - 2.0[5] |

| Cmax (µg/mL) | 2.2 | 1.1 |

| AUC (µg·h/mL) | 4.4 | 4.1 |

| Volume of Distribution (L) | 86.1[5] | N/A |

| Protein Binding | ~95-97%[5] | ~95-97%[5] |

| Elimination Half-life (hours) | ~8[5] | ~11 |

| Metabolism | Primarily CYP3A4[5] | Primarily CYP3A4[5] |

| Excretion | Feces (~77%), Urine (~15%)[5] | Feces (~88%), Urine (~5%)[5] |

Data compiled from studies in healthy adults and patients with community-acquired bacterial pneumonia.

Mechanisms of Resistance

While resistance to pleuromutilins is generally low, several mechanisms have been identified:

-

Target Site Mutations: Alterations in the 23S rRNA or ribosomal proteins L3 and L4 can reduce the binding affinity of pleuromutilins[6].

-

Efflux Pumps: In some Gram-negative bacteria, efflux pumps such as the AcrAB-TolC system can actively transport pleuromutilins out of the cell, leading to intrinsic resistance[1].

-

Target Protection: ABC-F proteins, such as Sal(A) and Sal(B) in staphylococci, can bind to the ribosome and displace the antibiotic, conferring resistance[11][12].

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Materials:

-

Test compound (pleuromutilin derivative)

-

Bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: Prepare serial twofold dilutions of the test compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the diluted test compound. This will bring the final volume to 200 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL.

-

Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the wells.

Time-Kill Kinetic Assay

Time-kill assays determine the rate at which an antibiotic kills a bacterial population over time.

Materials:

-

Test compound

-

Bacterial strains

-

CAMHB

-

Sterile culture tubes

-

Incubator with shaking capabilities

-

Apparatus for colony counting (e.g., agar plates, spreader)

Procedure:

-

Inoculum Preparation: Prepare a logarithmic phase bacterial culture and dilute it in fresh CAMHB to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Assay Setup: Prepare culture tubes with CAMHB containing the test antibiotic at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC). Also, include a growth control tube without any antibiotic.

-

Inoculation: Inoculate each tube with the prepared bacterial suspension.

-

Incubation and Sampling: Incubate the tubes at 35°C ± 2°C with constant agitation. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

-

Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline. Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.

-

Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time to generate the time-kill curves.

Future Perspectives

The successful development of lefamulin has revitalized interest in the pleuromutilin class of antibiotics. Ongoing research focuses on:

-

Expanding the Spectrum: Modifying the pleuromutilin scaffold to enhance activity against Gram-negative pathogens, including notoriously difficult-to-treat ESKAPE pathogens.

-

Overcoming Resistance: Designing novel derivatives that can evade existing resistance mechanisms.

-

Improving Pharmacokinetics: Optimizing the drug-like properties of new compounds to improve bioavailability and tissue penetration.

The unique mechanism of action and the proven clinical efficacy of the pleuromutilin class make them a valuable tool in the ongoing battle against antimicrobial resistance. Continued research and development in this area hold significant promise for the future of infectious disease treatment.

References

- 1. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pleuromutilins: Potent Drugs for Resistant Bugs-Mode of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lefamulin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel pleuromutilin antibacterial compound, its binding mode and selectivity mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Introduction: lefamulin and pharmacokinetic/pharmacodynamic rationale to support the dose selection of lefamulin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pleuromutilin - Wikipedia [en.wikipedia.org]

- 9. The pleuromutilin drugs tiamulin and valnemulin bind to the RNA at the peptidyl transferase centre on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, biological evaluation and molecular docking studies of novel pleuromutilin derivatives containing nitrogen heterocycle and alkylamine groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sal-type ABC-F proteins: intrinsic and common mediators of pleuromutilin resistance by target protection in staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sal-type ABC-F proteins: intrinsic and common mediators of pleuromutilin resistance by target protection in staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]

Lefamulin's Bridge to Bacterial Demise: A Technical Guide to its 50S Ribosomal Subunit Binding Site

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lefamulin, a first-in-class pleuromutilin antibiotic, presents a promising therapeutic option against a spectrum of respiratory pathogens, including multi-drug resistant strains. Its unique mechanism of action, centered on the bacterial 50S ribosomal subunit, offers a distinct advantage in an era of mounting antibiotic resistance. This technical guide provides an in-depth exploration of the lefamulin binding site within the peptidyl transferase center (PTC) of the 50S subunit. We will dissect the molecular interactions, present key quantitative data on its inhibitory activity, detail the experimental protocols used to elucidate its mechanism, and visualize the intricate relationships governing its efficacy and potential for resistance.

The Peptidyl Transferase Center: Lefamulin's Molecular Target

Lefamulin exerts its bacteriostatic effect by inhibiting bacterial protein synthesis. It achieves this by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, a highly conserved region responsible for catalyzing peptide bond formation. This binding pocket is located at the heart of the large ribosomal subunit, where the A-site (aminoacyl-tRNA binding site) and the P-site (peptidyl-tRNA binding site) converge.

The binding of lefamulin is characterized by a unique "induced-fit" mechanism. The tricyclic mutilin core of the lefamulin molecule anchors itself within a hydrophobic pocket near the A-site, primarily through van der Waals forces and hydrophobic interactions with nucleotides of the 23S rRNA. The C14 side chain of lefamulin extends into the P-site, sterically hindering the proper positioning of the CCA-ends of tRNA molecules in both the A and P sites. This interference prevents the formation of peptide bonds, thereby halting protein elongation.

Key interactions have been identified through structural studies, notably the crystal structure of the Staphylococcus aureus 50S ribosomal subunit in complex with lefamulin (PDB ID: 5HL7). These studies reveal hydrogen bond formation between lefamulin and specific nucleotides of the 23S rRNA, further stabilizing the drug-ribosome complex.

Quantitative Analysis of Lefamulin's Inhibitory Activity

The potency of lefamulin is underscored by its low minimum inhibitory concentrations (MICs) against a range of clinically relevant bacteria and its effective inhibition of protein synthesis.

Table 1: In Vitro Protein Synthesis Inhibition by Lefamulin

| Organism | Assay Type | IC50 | Reference |

| Staphylococcus aureus | In vitro transcription-translation | 0.02 µg/mL |

Table 2: Lefamulin Minimum Inhibitory Concentration (MIC) Data

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Streptococcus pneumoniae | 0.12 | 0.25 | |

| Staphylococcus aureus (MSSA) | 0.06 | 0.12 | |

| Staphylococcus aureus (MRSA) | 0.125 | 0.125 | |

| Haemophilus influenzae | 0.5 - 1 | 1 - 2 | |

| Moraxella catarrhalis | 0.25 | 0.25 | |

| Mycoplasma pneumoniae | 0.03 | 0.03 |

Note: MIC values can vary slightly based on the specific strains and testing methodologies used.

Experimental Protocols

The elucidation of lefamulin's binding site and mechanism of action has been made possible through a combination of structural biology, biochemical, and microbiological techniques.

X-ray Crystallography of the Lefamulin-50S Ribosomal Subunit Complex

This technique provides a high-resolution, three-dimensional structure of the drug bound to its target.

Methodology:

-

Ribosome Purification:

-

Bacterial cells (e.g., Staphylococcus aureus) are cultured in large volumes and harvested during the exponential growth phase.

-

Cells are lysed, and the lysate is cleared by centrifugation.

-

Ribosomes are pelleted from the supernatant by ultracentrifugation through a sucrose cushion.

-

The 70S ribosomes are then dissociated into 50S and 30S subunits by dialysis against a low-magnesium buffer.

-

The 50S subunits are purified by sucrose density gradient centrifugation. The fractions containing the 50S subunits are collected and concentrated.

-

-

Complex Formation and Crystallization:

-

Purified 50S ribosomal subunits are incubated with an excess of lefamulin to ensure saturation of the binding sites.

-

The lefamulin-50S complex is then subjected to crystallization trials using the hanging drop or sitting drop vapor diffusion method. A variety of crystallization screens are tested to find the optimal conditions (precipitant, pH, temperature) for crystal growth.

-

-

Data Collection and Structure Determination:

-

The resulting crystals are cryo-protected and flash-frozen in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The diffraction data are processed, and the structure is solved using molecular replacement, using a previously determined ribosome structure as a search model.

-

The electron density map is then interpreted to build a model of the lefamulin molecule and its interactions with the ribosomal RNA and proteins.

-

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the ability of lefamulin to inhibit the synthesis of a reporter protein in a cell-free system.

Methodology:

-

Preparation of the Cell-Free Translation System:

-

A bacterial cell extract (e.g., from E. coli or S. aureus) containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes, and energy sources) is prepared.

-

Alternatively, a reconstituted system with purified components can be used.

-

-

Assay Setup:

-

A DNA or mRNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein) is added to the cell-free system.

-

Varying concentrations of lefamulin are added to the reaction mixtures. A control reaction with no inhibitor is also included.

-

-

Incubation and Detection:

-

The reactions are incubated at 37°C to allow for transcription (if a DNA template is used) and translation.

-

The amount of synthesized reporter protein is quantified by measuring its activity (e.g., luminescence for luciferase) or fluorescence.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each lefamulin concentration relative to the no-inhibitor control.

-

The IC50 value, the concentration of lefamulin that causes 50% inhibition of protein synthesis, is determined by plotting the percentage of inhibition against the logarithm of the lefamulin concentration and fitting the data to a dose-response curve.

-

Identification of Lefamulin Resistance Mutations

This involves identifying genetic alterations in bacteria that confer resistance to lefamulin.

Methodology:

-

Selection of Resistant Mutants:

-

A susceptible bacterial strain is cultured in the presence of sub-lethal concentrations of lefamulin.

-

The concentration of lefamulin is gradually increased to select for spontaneous mutants with higher levels of resistance.

-

-

Genomic DNA Extraction:

-

Genomic DNA is extracted from both the resistant mutants and the parental susceptible strain.

-

-

PCR Amplification and Sequencing:

-

The genes encoding for the 23S rRNA and ribosomal proteins L3 (rplC) and L4 (rplD), which are known to be associated with pleuromutilin resistance, are amplified by PCR using specific primers.

-

The PCR products are then sequenced using Sanger sequencing or next-generation sequencing methods.

-

-

Sequence Analysis:

-

The nucleotide sequences from the resistant mutants are compared to the sequence of the parental strain to identify any mutations (e.g., single nucleotide polymorphisms, insertions, or deletions).

-

The identified mutations are then correlated with the observed resistance phenotype.

-

Visualizing the Molecular Interactions and Pathways

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological processes involved in lefamulin's action.

Caption: Lefamulin binding within the Peptidyl Transferase Center of the 50S ribosomal subunit.

Caption: Mechanism of action of lefamulin leading to the inhibition of bacterial protein synthesis.

Caption: Primary mechanisms of bacterial resistance to lefamulin.

Conclusion

Lefamulin's interaction with the 50S ribosomal subunit represents a critical target for combating bacterial infections. Its unique binding mode at the peptidyl transferase center, distinct from many other ribosome-targeting antibiotics, contributes to its efficacy against resistant pathogens. A thorough understanding of its binding site, inhibitory activity, and the molecular basis of resistance is paramount for its effective clinical use and for the development of next-generation pleuromutilin antibiotics. This guide provides a foundational technical overview to aid researchers and drug development professionals in their efforts to leverage this promising antibiotic class in the ongoing fight against antimicrobial resistance.

Lefamulin's Potent Grip: An In-depth Technical Guide to its Activity Against Gram-Positive Bacteria

For Immediate Release

This technical guide provides a comprehensive overview of the in vitro activity of lefamulin, a first-in-class pleuromutilin antibiotic, against a range of clinically significant Gram-positive bacteria. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes complex biological and procedural information to offer a thorough understanding of lefamulin's antibacterial spectrum.

Lefamulin represents a significant advancement in the fight against antimicrobial resistance, demonstrating potent activity against common respiratory and skin infection pathogens, including multidrug-resistant strains.[1][2] Its unique mechanism of action, targeting the bacterial ribosome at a novel site, results in a low potential for cross-resistance with other antibiotic classes.[1][2]

Quantitative In Vitro Activity of Lefamulin

The following tables summarize the minimum inhibitory concentration (MIC) values of lefamulin against key Gram-positive pathogens, providing a quantitative measure of its potent in vitro activity. The data is compiled from various surveillance studies and clinical trials.

Table 1: Lefamulin Activity against Staphylococcus aureus

| Organism (Phenotype) | No. of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) |

| S. aureus (All) | 2,919 | 0.06 | 0.12 | ≤0.008 to 0.25 |

| Methicillin-Susceptible S. aureus (MSSA) | - | 0.06 | 0.12 | - |

| Methicillin-Resistant S. aureus (MRSA) | 402 | 0.06 | 0.12 | - |

| Vancomycin-Intermediate S. aureus (VISA) | - | - | - | Active |

| Vancomycin-Resistant S. aureus (VRSA) | - | - | - | Active |

Data sourced from multiple studies, including the SENTRY Antimicrobial Surveillance Program.[1][3]

Table 2: Lefamulin Activity against Streptococcus pneumoniae

| Organism (Phenotype) | No. of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) |

| S. pneumoniae (All) | 3,923 | 0.06 | 0.12 | ≤0.004 to 0.25 |

| Penicillin-Susceptible S. pneumoniae | 397 | 0.12 | 0.12 | - |

| Penicillin-Resistant S. pneumoniae | 21 | 0.12 | 0.12 | - |

| Multidrug-Resistant S. pneumoniae | - | 0.06 | 0.12 | - |

Data reflects lefamulin's consistent potency against S. pneumoniae, irrespective of resistance to other antibiotic classes.[3][4]

Table 3: Lefamulin Activity against Other Gram-Positive Bacteria

| Organism | No. of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Streptococcus pyogenes | - | ≤0.015 | ≤0.015 |

| Streptococcus agalactiae | - | ≤0.015 | 0.06 |

| Enterococcus faecium (Vancomycin-Resistant) | - | - | Active |

Lefamulin demonstrates significant activity against various other Gram-positive pathogens.[1][5]

Mechanism of Action: A Unique Approach to Protein Synthesis Inhibition

Lefamulin exerts its antibacterial effect by inhibiting bacterial protein synthesis through a novel mechanism. It binds to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.[1][2] The binding of lefamulin's pleuromutilin core and its C14 side chain to the A and P sites within the PTC prevents the correct positioning of transfer RNA (tRNA), thereby inhibiting peptide bond formation.[2][6] This "induced-fit" mechanism creates a tight bind to the ribosome, contributing to its potent activity and low potential for the development of resistance.[6]

Caption: Lefamulin's mechanism of action on the bacterial 50S ribosome.

Experimental Protocols: Determining In Vitro Susceptibility

The in vitro activity of lefamulin is predominantly determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI). This method establishes the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CLSI Broth Microdilution Method: A Step-by-Step Protocol

-

Preparation of Antimicrobial Agent: A stock solution of lefamulin is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium. A standardized suspension of the bacteria is prepared in a saline or broth solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Each well of the microtiter plate containing the serially diluted lefamulin is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are also included.

-

Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of lefamulin at which there is no visible growth.

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

Lefamulin demonstrates potent and broad-spectrum in vitro activity against a wide array of clinically relevant Gram-positive bacteria, including strains resistant to other antimicrobial agents. Its unique mechanism of action, coupled with a favorable safety profile, positions lefamulin as a valuable therapeutic option. The standardized methodologies for susceptibility testing provide a reliable framework for its continued evaluation and clinical application. This technical guide serves as a foundational resource for the scientific community engaged in the ongoing efforts to combat antimicrobial resistance.

References

- 1. Lefamulin: Review of a Promising Novel Pleuromutilin Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic, Pharmacokinetic/Pharmacodynamic, and Safety Investigations of Lefamulin in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]

- 6. Lefamulin: A Novel Oral and Intravenous Pleuromutilin for the Treatment of Community-Acquired Bacterial Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Efficacy of Lefamulin Against Atypical Pneumonia Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of lefamulin, a first-in-class pleuromutilin antibiotic, against key atypical pathogens associated with community-acquired bacterial pneumonia (CABP). Lefamulin offers a valuable therapeutic option due to its potent activity against Mycoplasma pneumoniae, Chlamydophila pneumoniae, and Legionella pneumophila, including strains resistant to other antibiotic classes.[1][2][3][4][5][6] This document synthesizes quantitative data from various studies, details relevant experimental methodologies, and presents visual representations of its mechanism of action and experimental workflows.

Quantitative Susceptibility Data

The in vitro potency of lefamulin has been consistently demonstrated through low minimum inhibitory concentrations (MICs) required to inhibit the growth of atypical pneumonia pathogens.

Mycoplasma pneumoniae

Lefamulin exhibits potent activity against both macrolide-susceptible and macrolide-resistant strains of M. pneumoniae.[7][8][9] Studies have consistently reported very low MIC values, indicating significant efficacy.

Table 1: In Vitro Activity of Lefamulin against Mycoplasma pneumoniae

| Study Population | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Macrolide-Susceptible | 18 | ≤0.0005–0.002 | ≤0.001 | ≤0.001 | [7] |

| Macrolide-Resistant | 42 | ≤0.0005–0.008 | ≤0.001 | 0.002 | [7] |

| Mixed Susceptibility | 60 | N/A | N/A | 0.002 | [7] |

| Chinese Isolates (2017-2019) | 54 | ≤0.015–0.03 | 0.03 | 0.03 | [1][10] |

| Clinical Trial Isolates | 17 | ≤0.001 | N/A | N/A | [11] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Furthermore, minimum bactericidal concentration (MBC) studies have shown that lefamulin is bactericidal against M. pneumoniae, with MBC values typically within two dilutions of the MIC.[7][8][9]

Chlamydophila pneumoniae

Lefamulin has demonstrated potent in vitro activity against C. pneumoniae. Due to the intracellular nature of this pathogen, determining its susceptibility requires cell-based assays.

Table 2: In Vitro Activity of Lefamulin against Chlamydophila pneumoniae

| No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| 15 | N/A | 0.02 | 0.04 | [12][13] |

| N/A | N/A | 0.02 | 0.04 | [12] |

Legionella pneumophila

Lefamulin is also active against L. pneumophila, another intracellular pathogen.

Table 3: In Vitro Activity of Lefamulin against Legionella pneumophila

| No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| N/A | N/A | 0.06 | 0.5 | [12] |

| 2 | 0.5–1 | N/A | N/A | [11] |

Experimental Protocols

Standardized methodologies are crucial for the accurate determination of in vitro susceptibility to lefamulin. The following sections outline the typical experimental protocols for the atypical pathogens discussed.

Antimicrobial Susceptibility Testing of Mycoplasma pneumoniae

The broth microdilution method is the standard for determining the MIC of lefamulin against M. pneumoniae, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation : Isolates are grown in a specialized broth medium (e.g., SP4 medium) until the mid-logarithmic phase of growth. The culture is then diluted to a standardized concentration of colony-forming units (CFU)/mL.

-

Assay Plates : 96-well microtiter plates are prepared with serial twofold dilutions of lefamulin in the appropriate broth medium.

-

Inoculation and Incubation : Each well is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C in a CO₂-enriched atmosphere until a color change is observed in the growth control well, indicating sufficient bacterial growth.

-

MIC Determination : The MIC is recorded as the lowest concentration of lefamulin that completely inhibits the visible growth of the organism.

Antimicrobial Susceptibility Testing of Chlamydophila pneumoniae

Susceptibility testing for the obligate intracellular bacterium C. pneumoniae is performed using a cell culture system.

-

Cell Culture : A susceptible host cell line (e.g., HEp-2 cells) is grown to confluence in 96-well microtiter plates.

-

Infection : The cell monolayers are infected with a standardized inoculum of C. pneumoniae elementary bodies.

-

Antibiotic Exposure : After an initial incubation period to allow for bacterial entry into the host cells, the culture medium is replaced with a medium containing serial dilutions of lefamulin.

-

Incubation : The infected plates are incubated for a period sufficient to allow for the formation of intracellular inclusions.

-

Inclusion Staining and Visualization : The cells are fixed and stained with a specific antibody (e.g., fluorescein-conjugated monoclonal antibody) that targets Chlamydophila inclusions. The inclusions are then visualized and counted using fluorescence microscopy.

-

MIC Determination : The MIC is defined as the lowest antibiotic concentration that causes a significant reduction (typically ≥90%) in the number of inclusions compared to the control.

Antimicrobial Susceptibility Testing of Legionella pneumophila

The agar dilution method is commonly employed for determining the MIC of lefamulin against L. pneumophila.

-

Media Preparation : Buffered charcoal yeast extract (BCYE) agar is supplemented with serial twofold dilutions of lefamulin.

-

Inoculum Preparation : A standardized suspension of L. pneumophila is prepared from a fresh culture.

-

Inoculation : The surface of each agar plate is inoculated with a defined volume of the bacterial suspension.

-

Incubation : The plates are incubated at 35-37°C in a humidified atmosphere for several days.

-

MIC Determination : The MIC is the lowest concentration of lefamulin that prevents visible growth on the agar.

Visualizations

Mechanism of Action of Lefamulin

Lefamulin inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[4][5][14][15][16][17] This binding prevents the proper positioning of transfer RNA (tRNA) and inhibits peptide bond formation, ultimately halting protein elongation.[3][14][15] Its unique binding site and induced-fit mechanism contribute to a low potential for cross-resistance with other ribosome-targeting antibiotic classes.[14][15][17]

Caption: Mechanism of action of lefamulin on the bacterial ribosome.

Experimental Workflow for In Vitro Susceptibility Testing

The general workflow for determining the in vitro activity of lefamulin against atypical pneumonia pathogens involves several key steps, from isolate preparation to data analysis.

References

- 1. frontiersin.org [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. In Vitro Activity of Lefamulin Tested against Streptococcus pneumoniae with Defined Serotypes, Including Multidrug-Resistant Isolates Causing Lower Respiratory Tract Infections in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro Activity of Lefamulin Against the Common Respiratory Pathogens Isolated From Mainland China During 2017–2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lefamulin efficacy and safety in a pooled phase 3 clinical trial population with community-acquired bacterial pneumonia and common clinical comorbidities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Activities of Lefamulin and Other Antimicrobial Agents against Macrolide-Susceptible and Macrolide-Resistant Mycoplasma pneumoniae from the United States, Europe, and China - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Activities of Lefamulin and Other Antimicrobial Agents against Macrolide-Susceptible and Macrolide-Resistant Mycoplasma pneumoniae from the United States, Europe, and China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Frontiers | In vitro Activity of Lefamulin Against the Common Respiratory Pathogens Isolated From Mainland China During 2017–2019 [frontiersin.org]

- 11. Lefamulin in Patients with Community-Acquired Bacterial Pneumonia Caused by Atypical Respiratory Pathogens: Pooled Results from Two Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Treatment of Community-Acquired Pneumonia: A Focus on Lefamulin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. What is the mechanism of Lefamulin Acetate? [synapse.patsnap.com]

- 15. contagionlive.com [contagionlive.com]

- 16. researchgate.net [researchgate.net]

- 17. go.drugbank.com [go.drugbank.com]

Lefamulin: A Pleuromutilin Poised for Novel Therapeutic Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Lefamulin, a first-in-class pleuromutilin antibiotic, represents a significant advancement in the fight against antimicrobial resistance. Approved for the treatment of community-acquired bacterial pneumonia (CABP), its unique mechanism of action and favorable pharmacokinetic profile suggest a broader therapeutic potential. This document provides a comprehensive technical overview of lefamulin, focusing on its core pharmacology, in vitro activity, and clinical data that support its exploration for novel therapeutic applications, particularly in the realm of sexually transmitted infections (STIs) and other difficult-to-treat infections. Detailed experimental protocols and data are presented to facilitate further research and development efforts.

Core Pharmacology and Mechanism of Action

Lefamulin is a semi-synthetic derivative of the naturally occurring diterpenoid pleuromutilin.[1] It inhibits bacterial protein synthesis through a unique mechanism that involves binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[1][2] This interaction prevents the correct positioning of transfer RNA (tRNA) for peptide bond formation, thereby halting protein elongation.[1][3] The binding occurs via an "induced-fit" mechanism, where the ribosomal pocket conforms to the drug molecule, resulting in a tight and highly specific interaction.[4][5] This distinct mechanism is responsible for the low propensity for cross-resistance with other antibiotic classes.[3][5][6]

Resistance to lefamulin, though infrequent, can occur through mutations in ribosomal proteins L3 and L4, or through the action of ABC-F proteins or Cfr methyltransferase, which can confer cross-resistance to other 50S inhibitors like lincosamides and oxazolidinones.[3][7]

Figure 1: Lefamulin's Mechanism of Action.

Pharmacokinetics and Pharmacodynamics

Lefamulin is available in both intravenous (IV) and oral formulations.[8] It exhibits good tissue penetration, with concentrations in epithelial lining fluid (ELF) and lung macrophages being notably higher than in plasma, which is advantageous for treating respiratory infections.[3][8][9] The pharmacodynamic parameter most predictive of lefamulin's efficacy is the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[4]

Table 1: Key Pharmacokinetic Parameters of Lefamulin

| Parameter | Value | Reference(s) |

| Bioavailability (oral) | ~25% | [2] |

| Plasma Protein Binding | 94.8% - 97.1% | [3] |

| Volume of Distribution (Vd) | 86.1 L | [3] |

| Half-life (t1/2) | ~8 - 10 hours | [2][8] |

| Metabolism | Primarily via CYP3A4 | [2] |

| Excretion | Mainly fecal | [2] |

Approved Indication: Community-Acquired Bacterial Pneumonia (CABP)

Lefamulin is approved for the treatment of CABP caused by a range of typical and atypical pathogens.[10][11] Clinical efficacy was established in two pivotal Phase 3 trials, LEAP 1 and LEAP 2, which demonstrated non-inferiority to moxifloxacin.[1][11][12]

Table 2: Summary of LEAP 1 and LEAP 2 Clinical Trial Results for CABP

| Trial | Treatment Arms | Primary Endpoint | Efficacy Outcome (ITT Population) | Reference(s) |

| LEAP 1 | Lefamulin (IV/oral) vs. Moxifloxacin (IV/oral) ± Linezolid | Early Clinical Response (ECR) at 96±24h | 87.3% (Lefamulin) vs. 90.2% (Moxifloxacin) | [11][13] |

| LEAP 2 | Lefamulin (oral) vs. Moxifloxacin (oral) | Early Clinical Response (ECR) at 96±24h | 90.8% (Lefamulin) vs. 90.8% (Moxifloxacin) | [11][12] |

Experimental Protocol: LEAP Trials (Phase 3)

-

Study Design: Multicenter, randomized, double-blind, non-inferiority trials.[1][12]

-

Patient Population: Adults with a clinical diagnosis of CABP.[1][12]

-

Intervention:

-

LEAP 1: IV lefamulin (150 mg q12h) with an option to switch to oral lefamulin (600 mg q12h) versus IV moxifloxacin (400 mg q24h) with an option to switch to oral moxifloxacin (400 mg q24h).[14] Linezolid could be added to the moxifloxacin arm for suspected MRSA.[13]

-

LEAP 2: Oral lefamulin (600 mg q12h for 5 days) versus oral moxifloxacin (400 mg q24h for 7 days).[12][14]

-

-

Primary Outcome: Early Clinical Response (ECR), defined as survival with improvement in at least two signs and symptoms of CABP without worsening of others, and no receipt of non-study antibacterial therapy for CABP at 96 ± 24 hours after the first dose.[1][13]

-

Key Secondary Outcome: Investigator Assessment of Clinical Response (IACR) at Test of Cure (TOC) visit (5-10 days after last dose).[15]

Figure 2: LEAP Clinical Trial Workflow.

Potential Novel Therapeutic Application: Sexually Transmitted Infections (STIs)

A compelling area for lefamulin's expanded use is in the treatment of STIs, driven by rising resistance to standard-of-care antibiotics.[16][17] In vitro studies have demonstrated potent activity against key STI pathogens.[16][17]

Table 3: In Vitro Activity of Lefamulin Against Common STI Pathogens

| Pathogen | No. of Isolates (n) | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

| Neisseria gonorrhoeae | 25 | - | 0.12 | 0.5 | [16][17] |

| Chlamydia trachomatis | 15 | 0.01 - 0.04 | 0.02 | 0.04 | [16][17] |

| Mycoplasma genitalium (including MDR strains) | 6 | 0.002 - 0.063 | - | - | [16][17] |

Lefamulin's activity against multidrug-resistant (MDR) strains of N. gonorrhoeae and M. genitalium is particularly noteworthy.[16][17][18] It has shown potent activity against C. trachomatis, being five times more potent than azithromycin in one study.[5] These data strongly suggest that lefamulin could be a promising agent for treating uncomplicated urethritis, cervicitis, and potentially pelvic inflammatory disease.[17]

Experimental Protocol: In Vitro Susceptibility Testing

-

Methodology: Broth microdilution or agar dilution methods following Clinical and Laboratory Standards Institute (CLSI) guidelines.[6]

-

Bacterial Strains: A collection of clinical isolates, including both susceptible and resistant phenotypes to standard-of-care antibiotics.[16][17]

-

Culture Media: Appropriate media for each organism (e.g., Haemophilus test medium for H. influenzae, supplemented Mueller-Hinton for S. pneumoniae).[6]

-

Lefamulin Preparation: Lefamulin powder dissolved in a suitable solvent (e.g., water) and serially diluted in the culture medium to achieve the desired concentration range.[17]

-

Incubation: Plates incubated under appropriate atmospheric conditions (e.g., CO₂ enriched) and temperatures for a specified duration.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of lefamulin that visibly inhibits bacterial growth. MIC₅₀ and MIC₉₀ values (the concentrations inhibiting 50% and 90% of isolates, respectively) are then calculated.[6]

Other Potential Applications

Osteomyelitis and Prosthetic Joint Infections (PJI)

The management of bone and joint infections is challenging due to biofilm formation.[19] While clinical data for lefamulin in this indication is lacking, its activity against Staphylococcus aureus (including MRSA), a common causative agent of osteomyelitis and PJI, makes it a candidate for investigation.[1][5][20] Further research into its bone penetration and efficacy in biofilm models is warranted.

Atypical Pathogens

Lefamulin has demonstrated potent in vitro activity against atypical pathogens like Mycoplasma pneumoniae, Chlamydophila pneumoniae, and Legionella pneumophila.[15][21][22] Pooled analysis from the LEAP trials confirmed high clinical response rates in patients with CABP caused by these organisms.[14][15]

Figure 3: Lefamulin's Therapeutic Landscape.

Conclusion and Future Directions

Lefamulin is a valuable addition to the antimicrobial armamentarium with a proven role in the management of CABP. Its unique mechanism of action, which translates to a low potential for cross-resistance, and its potent in vitro activity against a range of pathogens, underscore its potential for expanded therapeutic applications. The strong preclinical data supporting its use in STIs warrants further clinical investigation through well-designed randomized controlled trials. Additionally, exploring its utility in other difficult-to-treat infections, such as osteomyelitis and PJI, could further define its role in modern infectious disease management. As antimicrobial resistance continues to be a global health crisis, the strategic development and deployment of novel agents like lefamulin are of paramount importance.

References

- 1. Clinical Utility of Lefamulin: If Not Now, When? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Lefamulin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lefamulin: A Novel Oral and Intravenous Pleuromutilin for the Treatment of Community-Acquired Bacterial Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. contagionlive.com [contagionlive.com]

- 6. Antibacterial Activity of Lefamulin against Pathogens Most Commonly Causing Community-Acquired Bacterial Pneumonia: SENTRY Antimicrobial Surveillance Program (2015–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lefamulin | Johns Hopkins ABX Guide [hopkinsguides.com]

- 8. ijbcp.com [ijbcp.com]

- 9. Pharmacokinetics/pharmacodynamics of lefamulin in a neutropenic murine pneumonia model with Staphylococcus aureus and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical use of lefamulin: A first-in-class semisynthetic pleuromutilin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jwatch.org [jwatch.org]

- 12. Lefamulin trial shows non-inferiority for pneumonia | CIDRAP [cidrap.umn.edu]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. mdpi.com [mdpi.com]

- 15. Lefamulin in Patients with Community-Acquired Bacterial Pneumonia Caused by Atypical Respiratory Pathogens: Pooled Results from Two Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Activity of Lefamulin against Sexually Transmitted Bacterial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vitro Activity of Lefamulin against Sexually Transmitted Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fda.gov [fda.gov]

- 19. Explaining Osteomyelitis and Prosthetic Joint Infections (PJI) in terms of Biofilm – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Prosthetic joint infection - Drugs, Targets, Patents - Synapse [synapse.patsnap.com]

- 21. Clinical Pharmacokinetics and Pharmacodynamics of Lefamulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In Vitro Activity of Lefamulin Tested against Streptococcus pneumoniae with Defined Serotypes, Including Multidrug-Resistant Isolates Causing Lower Respiratory Tract Infections in the United States - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Off-Target Profile of Lefamulin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lefamulin (Xenleta™) is a first-in-class, semi-synthetic pleuromutilin antibiotic approved for the treatment of community-acquired bacterial pneumonia (CABP). Its novel mechanism of action, which involves binding to the peptidyl transferase center of the 50S ribosomal subunit, offers a valuable therapeutic option, particularly in the context of rising antimicrobial resistance. As with any therapeutic agent, a thorough understanding of its off-target pharmacological profile is crucial for a comprehensive safety assessment and for guiding its appropriate clinical use. This technical guide provides an in-depth review of the early-stage research on the off-target effects of lefamulin, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying pathways and processes.

Core Off-Target Interactions

Early-stage nonclinical safety pharmacology studies for lefamulin have identified several key off-target interactions, primarily related to cardiac ion channels and drug metabolism enzymes. These findings are crucial for understanding the drug's safety profile and potential for drug-drug interactions.

Cardiac Ion Channel Effects and QT Prolongation

A primary focus of the safety pharmacology evaluation for new chemical entities is the assessment of their potential to delay ventricular repolarization, an effect that manifests as QT interval prolongation on an electrocardiogram (ECG) and can increase the risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes. Preclinical studies with lefamulin have indicated a potential for QT prolongation.

| Target | Assay Type | Test System | Key Parameter | Value | Reference |

| hERG Potassium Channel | In vitro Electrophysiology | hERG-expressing cells | IC₅₀ | 27 µM | [1] |

| Cardiac Action Potential | Ex vivo Electrophysiology | Purkinje Fibers | Observation | Proarrhythmic Potential | [2] |

| QT Interval | In vivo Telemetered ECG | Cynomolgus Monkeys | Max ΔQTc | up to 42 msec | [2] |

The objective of the in vitro hERG assay is to determine the potential of a test compound to inhibit the activity of the hERG potassium channel, a key channel involved in cardiac repolarization.

-

Test System: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel are commonly used.

-

Methodology: Whole-cell patch-clamp electrophysiology is the gold standard. In this technique, a glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion channel activity.

-

Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels. The FDA recommends specific voltage protocols for these studies.[3][4]

-

Data Analysis: The concentration-dependent inhibition of the hERG current by lefamulin is measured, and the IC₅₀ value (the concentration at which 50% of the channel activity is inhibited) is calculated by fitting the data to a Hill equation.

This assay assesses the effect of a compound on the cardiac action potential duration in a multicellular preparation, providing insights into its proarrhythmic potential.

-

Test System: Cardiac Purkinje fibers isolated from rabbits or dogs.

-

Methodology: The Purkinje fiber is placed in an organ bath and superfused with a physiological salt solution. Intracellular microelectrodes are used to record the action potentials.

-

Experimental Procedure: The fiber is stimulated at various frequencies to mimic different heart rates. After a baseline recording, lefamulin is added to the superfusate at increasing concentrations, and changes in the action potential parameters, such as action potential duration at 90% repolarization (APD₉₀), are measured. The occurrence of early afterdepolarizations (EADs), a trigger for arrhythmias, is also monitored.

This study evaluates the effect of a drug on the QT interval in a conscious, freely moving large animal model, which is highly translatable to humans.

-

Test System: Conscious telemetered cynomolgus monkeys.

-

Methodology: A telemetry transmitter is surgically implanted in the animals to allow for continuous monitoring of the electrocardiogram (ECG) and other cardiovascular parameters without the need for restraint.

-

Experimental Procedure: After a recovery period, baseline ECG data is collected. Lefamulin is then administered (typically via intravenous infusion or oral gavage) at various dose levels. The ECG is continuously recorded, and the QT interval is measured and corrected for heart rate (QTc) using an appropriate formula (e.g., Bazett's or Fridericia's correction). The change in QTc from baseline (ΔQTc) is the primary endpoint.

Interactions with Drug Metabolism and Transport Systems

Lefamulin has been shown to interact with key players in drug metabolism and transport, namely Cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp). These interactions are important for predicting and managing potential drug-drug interactions.

| Target | Interaction Type | Assay Type | Test System | Key Parameter | Value | Reference |

| CYP3A4 | Inhibition | In vitro enzyme assay | Human Liver Microsomes | IC₅₀ | < 5 µM | [5] |

| P-glycoprotein (P-gp) | Inhibition | In vitro transport assay | Caco-2 cells | Observation | Weak Inhibitor | [2] |

| P-glycoprotein (P-gp) | Substrate | In vitro transport assay | Caco-2 cells | Observation | Substrate | [2] |

This assay determines the potential of a test compound to inhibit the activity of the CYP3A4 enzyme, a major enzyme involved in the metabolism of a large number of drugs.

-

Test System: Human liver microsomes (HLMs) or recombinant human CYP3A4 enzyme systems (Supersomes).

-

Methodology: A probe substrate for CYP3A4 (e.g., midazolam, testosterone, or a fluorogenic substrate) is incubated with the test system in the presence of NADPH (a necessary cofactor). The formation of the metabolite is monitored over time. The assay is then repeated with the addition of lefamulin at various concentrations.

-

Data Analysis: The rate of metabolite formation in the presence of lefamulin is compared to the control (no lefamulin). The IC₅₀ value is determined by plotting the percent inhibition against the lefamulin concentration.

This assay evaluates whether a compound is a substrate or an inhibitor of the P-gp efflux transporter, which plays a significant role in drug absorption and distribution.

-

Test System: Caco-2 cell monolayers, which are derived from human colorectal adenocarcinoma cells and differentiate to form a polarized monolayer with P-gp expression, are commonly used.

-

Methodology for Substrate Assessment: The test compound is added to either the apical (AP) or basolateral (BL) side of the Caco-2 cell monolayer. The amount of compound that transports to the opposite side over time is measured. An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 suggests that the compound is a substrate of an efflux transporter like P-gp.

-

Methodology for Inhibition Assessment: A known P-gp substrate (e.g., digoxin or rhodamine 123) is transported across the Caco-2 monolayer in the presence and absence of lefamulin. A decrease in the efflux of the known substrate in the presence of lefamulin indicates P-gp inhibition. The IC₅₀ for this inhibition can then be determined.

Other Off-Target Considerations

In addition to the primary off-target effects on cardiac ion channels and drug metabolism pathways, a broader assessment of off-target interactions is a standard part of preclinical drug development. While a comprehensive screening panel for lefamulin is not publicly available, information from regulatory reviews indicates that lefamulin did not produce clinically relevant inhibition of other major CYP450 isoforms, including CYP1A, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP2E1. This suggests a degree of selectivity for CYP3A4 among the CYP enzyme family.

Summary and Conclusion

The early-stage research on the off-target effects of lefamulin has identified a potential for QT interval prolongation, mediated at least in part by the inhibition of the hERG potassium channel. This has led to recommendations to avoid its use in patients with known QT prolongation or those taking other QT-prolonging medications. Furthermore, lefamulin is a substrate and a weak inhibitor of P-glycoprotein and an inhibitor of CYP3A4, which necessitates consideration of potential drug-drug interactions. The lack of significant inhibition of other major CYP isoforms suggests a degree of selectivity in its interactions with the drug metabolism machinery.

This in-depth technical guide provides a summary of the key quantitative data and experimental methodologies related to the off-target effects of lefamulin. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals in understanding the comprehensive pharmacological profile of this novel antibiotic and in guiding its continued safe and effective use. Further research and post-marketing surveillance will continue to refine our understanding of the clinical implications of these off-target interactions.

References

Preliminary Investigation into the Immunomodulatory Properties of Lefamulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging immunomodulatory properties of Lefamulin, a first-in-class pleuromutilin antibiotic. Beyond its established antibacterial activity, preclinical evidence suggests Lefamulin exerts significant anti-inflammatory and immunomodulatory effects, positioning it as a potential therapeutic agent in inflammatory conditions. This document synthesizes key findings from in vivo and in vitro studies, presenting quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows.

Core Findings: Lefamulin's Impact on Immune Response

Lefamulin has demonstrated potent anti-inflammatory activity in preclinical models, primarily characterized by the reduction of neutrophil infiltration and the suppression of pro-inflammatory cytokine and chemokine production.[1][2] These effects have been observed in models of both bacterial lipopolysaccharide (LPS)-induced and viral-induced acute respiratory distress syndrome (ARDS).[3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating Lefamulin's immunomodulatory effects.

Table 1: Effect of Lefamulin on Immune Cell Infiltration in a Murine Model of LPS-Induced Lung Neutrophilia [1][2]

| Treatment Group | Dose | Total Cells in BALF (cells/mL) | Neutrophils in BALF (cells/mL) |

| Vehicle Control | - | High | High |

| Lefamulin | 10 mg/kg SC | Dose-dependent reduction | Dose-dependent reduction |

| Lefamulin | 30 mg/kg SC | Dose-dependent reduction | Dose-dependent reduction |

| Lefamulin | 100 mg/kg SC | Significant reduction | Significant reduction |

| Azithromycin | 10-100 mg/kg SC | Dose-dependent reduction | Dose-dependent reduction |

| Dexamethasone | 1 mg/kg IP | Significant reduction | Significant reduction |

BALF: Bronchoalveolar Lavage Fluid; SC: Subcutaneous; IP: Intraperitoneal. Data represents a summary of reported trends.

Table 2: Effect of Lefamulin on Pro-Inflammatory Mediators in a Murine Model of LPS-Induced Lung Neutrophilia [1][2]

| Mediator | Lefamulin (10, 30, 100 mg/kg SC) Effect |

| Cytokines | |

| TNF-α | Significantly reduced |

| IL-6 | Significantly reduced |

| IL-1β | Significantly reduced |

| GM-CSF | Significantly reduced |

| Chemokines | |

| CXCL-1 | Significantly reduced |

| CXCL-2 | Significantly reduced |

| CCL-2 | Significantly reduced |

| Enzymes | |

| MMP-9 | Significantly reduced |

Data reflects significant, dose-dependent reductions observed in lung homogenates.

Table 3: Effect of Lefamulin on Immune Cell Infiltration in a Murine Model of Influenza A (H1N1)-Induced ARDS [3][4][5]

| Immune Cell Type | Lefamulin Effect (Day 6 post-infection) |

| Total Immune Cells | Significantly decreased |

| Neutrophils | Significantly decreased |

| Inflammatory Monocytes | Significantly decreased |

| CD4+ T-cells | Significantly decreased |

| CD8+ T-cells | Significantly decreased |

| Natural Killer (NK) cells | Significantly decreased |

| B-cells | Significantly decreased |

Effects observed at both low and high dose regimens compared to vehicle control.

Table 4: Effect of Lefamulin on Pro-Inflammatory Cytokines and Chemokines in BALF of a Murine Model of Influenza A (H1N1)-Induced ARDS [3][4][5]

| Cytokine/Chemokine | Lefamulin Effect (Day 3 post-infection, low dose) |

| TNF-α | Significantly reduced |

| IL-6 | Significantly reduced |

| IL-12p70 | Significantly reduced |

| IL-17A | Significantly reduced |

| IFN-γ | Significantly reduced |

| GM-CSF | Significantly reduced |

| MCP-1 | Lowered (not significantly) |

Experimental Protocols

This section details the methodologies employed in the key studies investigating Lefamulin's immunomodulatory properties.

In Vivo Model: LPS-Induced Lung Neutrophilia in Mice[1][2]

-

Animal Model: Male BALB/c mice.

-

Induction of Inflammation: Intranasal administration of lipopolysaccharide (LPS).

-

Treatment: A single subcutaneous (SC) dose of Lefamulin (10, 30, or 100 mg/kg), azithromycin (10, 30, or 100 mg/kg), or intraperitoneal (IP) dexamethasone (1 mg/kg) was administered 30 minutes prior to LPS challenge. A vehicle control group was also included.

-

Sample Collection: Bronchoalveolar lavage fluid (BALF) and lung tissue were collected 4 hours post-LPS challenge.

-

Analysis:

-

Cell Counts: Total and differential immune cell counts in BALF were determined.

-

Cytokine/Chemokine Measurement: Levels of TNF-α, IL-6, IL-1β, GM-CSF, CXCL-1, CXCL-2, CCL-2, and MMP-9 in lung homogenates were quantified using Luminex immunoassay and ELISA.

-

In Vivo Model: Influenza A (H1N1)-Induced ARDS in Mice[3][4][5]

-

Animal Model: BALB/c mice.

-

Induction of ARDS: Intranasal infection with influenza virus A/H1N1.

-

Treatment:

-

Lefamulin was administered subcutaneously at a 'low' dose (clinically relevant) and a 'high' dose.

-

Comparator groups included azithromycin and the antiviral oseltamivir.

-

A vehicle control group (placebo) was included.

-

-

Sample Collection: BALF was collected on Day 3 and Day 6 post-infection.

-

Analysis:

-

Immune Cell Profiling: Total and differential immune cell populations in BALF were analyzed by flow cytometry.

-

Cytokine/Chemokine Measurement: Concentrations of pro-inflammatory cytokines and chemokines (TNF-α, IL-6, IL-12p70, IL-17A, IFN-γ, GM-CSF, and MCP-1) in BALF were measured.

-

In Vitro Assays[1][2]

-

Cell Lines:

-

J774.2 mouse macrophages

-

Human peripheral blood mononuclear cells (PBMCs)

-

-

Stimulation: Cells were activated with LPS.

-

Treatment: Cells were pretreated with Lefamulin (0.03 to 10 μM) or azithromycin.

-

Analysis: Levels of LPS-induced cytokines and chemokines in cell supernatants were measured.

-

Chemotaxis Assay: The effect of Lefamulin on IL-8-induced human neutrophil chemotaxis was assessed.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the proposed, indirect mechanism of Lefamulin's immunomodulatory action.

Discussion and Future Directions